molecular formula C18H21N3O2 B2977329 2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide CAS No. 1105245-05-3

2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide

Cat. No. B2977329
CAS RN: 1105245-05-3
M. Wt: 311.385
InChI Key: ANURHQAFQNWLIR-UHFFFAOYSA-N
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Description

“2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide” is a chemical compound with the molecular formula C18H21N3O2. It is a derivative of isoxazolo[4,5-b]pyridines , which are known for their variety of biological activities such as antibacterial, anticancer, and antiproliferative .


Synthesis Analysis

The synthesis of isoxazolo[4,5-b]pyridine derivatives, like “this compound”, has been discussed in literature . Two main approaches have been identified: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, one approach involves the intramolecular nucleophilic substitution of halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazolo[4,5-b]pyridine derivatives include the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yields a 3-arylamino derivative .

Scientific Research Applications

Synthesis and Material Applications

Corrosion Inhibition

Adamantane derivatives, including those with isoxazolidine and isoxazoline structures, have been synthesized and evaluated for their corrosion inhibition properties. These compounds were tested with steel in acidic and mineral oil mediums, showing promising results as corrosion inhibitors (Yıldırım & Cetin, 2008).

Anticholinesterase Potential

Certain adamantane-based compounds, particularly imidazo[1,2-a]pyridine-based derivatives, have been investigated for their anticholinesterase potential, showing significant activity. These findings indicate potential pharmaceutical applications, especially in treatments related to heart and circulatory failures (Kwong et al., 2019).

Antimicrobial and Analgesic Activity

Adamantane derivatives have been synthesized with isoxazole and pyridine fragments and tested for antiviral, antimicrobial, and analgesic activity. Some compounds displayed significant antibacterial activity, while others showed pronounced analgesic effects (Mukusheva et al., 2022).

Pharmaceutical and Biological Evaluations

Anti-Inflammatory and Antimicrobial Activities

Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro activities against various bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives produced good or moderate activities, particularly against Gram-positive bacteria, and exhibited marked anti-inflammatory activity in vivo (Kadi et al., 2007).

Broad-Spectrum Antibacterial Candidates

Adamantane-1-carbohydrazide derivatives have been synthesized and characterized, displaying potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. These compounds constitute broad-spectrum antibacterial candidates, indicating their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2020).

Mechanism of Action

Future Directions

The development of effective, non-toxic antifungal agents is one of the most important challenges for medicinal chemistry . Isoxazolo[4,5-b]pyridine derivatives, like “2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide”, have demonstrated promising antifungal properties , indicating potential future directions for research in this area.

properties

IUPAC Name

2-(1-adamantyl)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-15(20-16-14-2-1-3-19-17(14)23-21-16)10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANURHQAFQNWLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NOC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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